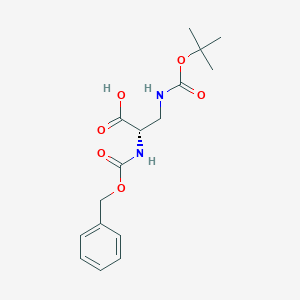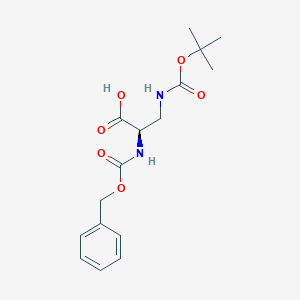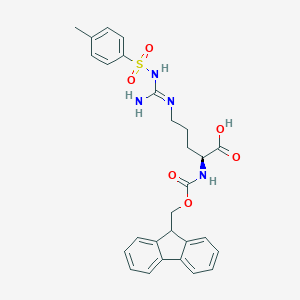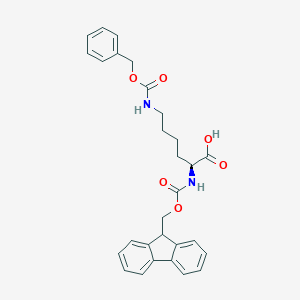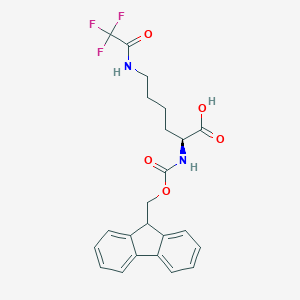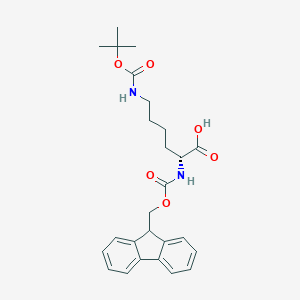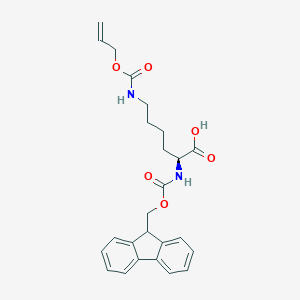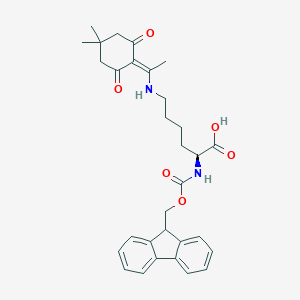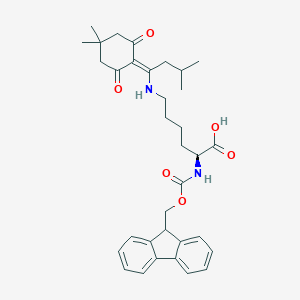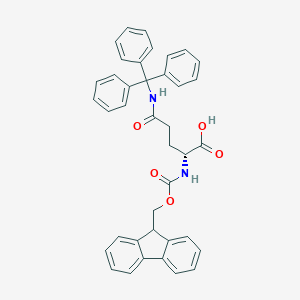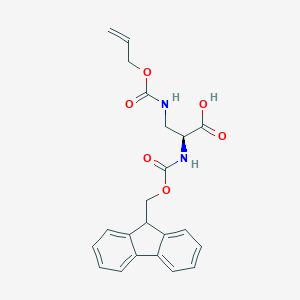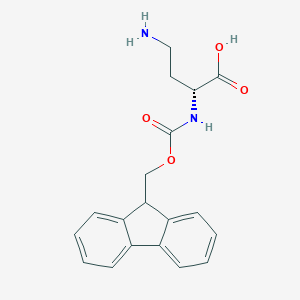
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
Overview
Description
(-)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid, also known as (-)-2-((Fmoc)amino)-4-aminobutanoic acid or Fmoc-ABA, is a synthetic non-proteinogenic amino acid that has found widespread use in the fields of biochemistry, medicinal chemistry, and drug discovery. Fmoc-ABA is a versatile and widely used building block for peptide synthesis, as it can be readily incorporated into peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. It is also used as a scaffold for the synthesis of peptidomimetics and in the preparation of combinatorial libraries. Moreover, Fmoc-ABA has been used as a substrate in enzyme assays, as a ligand in affinity chromatography, and as a probe for studying enzyme-substrate interactions.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Dab-OH is used as an amino acid building block in SPPS. It has been noted for its poor coupling efficiency, which is attributed to rapid lactamization under various conditions with different coupling reagents .
Hydrogel Formation
This compound is utilized in the construction of hydrogels. Fmoc-functionalized amino acids and peptides, including Fmoc-D-Dab-OH, are key components in hydrogel formation, which are valuable in biomedical applications .
Mechanism of Action
Target of Action
The primary target of Fmoc-D-Dab-OH is the amino group of an amino acid during peptide synthesis . It serves as a protecting group for the amino group, preventing it from reacting with other groups during the synthesis process .
Mode of Action
Fmoc-D-Dab-OH acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable under acidic conditions but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Dab-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It has been observed that fmoc-d-dab-oh shows abnormally poor coupling efficiency during spps . It undergoes rapid lactamization under a series of conditions with various coupling reagents .
Pharmacokinetics
Its stability under various conditions and its ability to be rapidly removed by base are important factors influencing its bioavailability during peptide synthesis .
Result of Action
The primary result of Fmoc-D-Dab-OH’s action is the successful protection of the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . Its poor coupling efficiency during spps can lead to less efficient peptide synthesis .
Action Environment
The action of Fmoc-D-Dab-OH is influenced by the pH of the environment . It is stable under acidic conditions but can be rapidly removed by base . Therefore, the pH of the reaction environment is a critical factor influencing the efficacy and stability of Fmoc-D-Dab-OH during peptide synthesis .
properties
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427161 | |
| Record name | Fmoc-D-Dab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid | |
CAS RN |
201484-12-0 | |
| Record name | Fmoc-D-Dab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



